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Compound of Interest

4-Chloro-2-(2-
Compound Name:
chlorophenyl)benzoic acid

CAS No.: 1262005-89-9

Cat. No.: B6399554

Get Quote

Executive Summary & Chemical Identity

4-Chloro-2-(2-chlorophenyl)benzoic acid is a sterically hindered, di-halogenated biphenyl
carboxylic acid. In medicinal chemistry and advanced materials science, this compound serves
as a "privileged scaffold." The ortho-substitution pattern forces the two aromatic rings out of
coplanarity, creating a distinct three-dimensional dihedral angle that is highly valuable for fitting
into deep, hydrophobic enzymatic pockets.

Due to historical registry overlaps in chemical vendor databases, this compound is frequently
associated with two distinct CAS numbers. It is critical for procurement and regulatory
documentation to verify the chemical structure via analytical methods rather than relying solely
on the CAS registry[1].

Quantitative Physicochemical Properties
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Property Value

IUPAC Name 2',5-Dichloro-[1,1'-biphenyl]-2-carboxylic acid
Primary CAS Number 1262005-89-9

Alternate CAS Number 1261963-50-1[1]

Molecular Formula C13HsCl202

Molecular Weight 267.11 g/mol

Appearance Off-white to pale yellow crystalline solid

Soluble in DMF, DMSO, MeOH; Insoluble in

Solubility Profile
H20

Isotopic Mass Signature [M-H]~ at m/z 265, 267, 269 (9:6:1 ratio)

Structural Significance in Drug Design

The architecture of 4-chloro-2-(2-chlorophenyl)benzoic acid is not accidental; it is
engineered for metabolic stability and target specificity.

o The Carboxylic Acid Anchor: Acts as a primary hydrogen-bond donor/acceptor and serves as
the primary synthetic handle for downstream amide coupling (e.g., forming complex
peptidomimetics).

o Di-Chloro Substitution: The chlorine atoms enhance the lipophilicity (logP) of the molecule,
improving cellular permeability. Furthermore, halogens block metabolically vulnerable
positions on the aromatic rings, preventing rapid oxidative degradation by Cytochrome P450
enzymes.

o Pharmaceutical Applications: This specific biphenyl scaffold is a critical active
pharmaceutical ingredient (API) intermediate in the synthesis of selective Factor Xla
inhibitors and other serine protease inhibitors[2][3]. These inhibitors are vital in the
development of next-generation anticoagulants that prevent thrombosis without inducing
severe bleeding liabilities[2].
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Synthetic Methodology: Regioselective Suzuki-
Miyaura Cross-Coupling

The most efficient, field-proven method to construct this biphenyl system is via a palladium-
catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-chlorobenzoic acid and 2-
chlorophenylboronic acid[3].

The Causality Behind the Chemistry

Why does this specific pairing work without polymerizing or cross-reacting? The reaction relies
on the fundamental thermodynamic differences in bond dissociation energies (BDE). The C—Br
bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). During the
catalytic cycle, the Palladium(0) active species undergoes oxidative addition exclusively at the
C-Br bond, leaving the C-Cl bond completely intact for the final product[4].

Because both coupling partners possess bulky ortho-substituents (a carboxylic acid and a
chlorine atom), the transition state during reductive elimination is sterically congested. To
overcome this activation energy barrier, a robust catalyst system (such as Pdz(dba)s with a
bulky electron-rich phosphine ligand like SPhos) and thermal activation (80—-100 °C) are
required[5].

Mechanistic Pathway
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Catalytic cycle of the Suzuki-Miyaura cross-coupling for synthesizing the target biphenyl
scaffold.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system. Each phase includes an
observable checkpoint to ensure the reaction is proceeding correctly.

Reagents Required

o Aryl Halide: 2-Bromo-4-chlorobenzoic acid (1.0 eq)
e Boronic Acid: 2-Chlorophenylboronic acid (1.2 eq)
o Catalyst: Pdz(dba)s (0.02 eq, 2 mol%)[5]

e Ligand: SPhos (0.04 eq, 4 mol%)[5]

e Base: KsPOa4 (3.0 eq)[5]

e Solvent: 1,4-Dioxane / Deionized Water (10:1 v/v)[5]

Execution Workflow

Step 1: System Degassing (Critical Causality)

e Charge a dry Schlenk flask with 2-bromo-4-chlorobenzoic acid, 2-chlorophenylboronic acid,
and K3POa.

o Add the 1,4-Dioxane/Water mixture. Causality: Water is strictly necessary to dissolve the
inorganic base and form the reactive [Ar-B(OH)s]~ boronate complex, which accelerates the
transmetalation step.

o Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen rapidly
oxidizes Pd(0) to inactive Pd(ll) black, terminating the catalytic cycle prematurely.

Step 2: Catalyst Introduction & Thermal Activation 4. Briefly open the flask under a positive flow
of Argon and add Pdz(dba)s and SPhos. 5. Seal the flask and heat the reaction mixture to 90
°C in an oil bath for 12—-18 hours. 6. Validation Checkpoint: The solution should transition from
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a dark reddish-purple (Pdz(dba)s) to a homogeneous amber/brown solution. The appearance of
a black precipitate indicates catalyst death.

Step 3: Workup & Self-Validating Isolation 7. Cool the reaction to room temperature and filter
through a pad of Celite to remove palladium residues. 8. Concentrate the filtrate under reduced
pressure to remove the 1,4-Dioxane. 9. Dilute the remaining agueous residue with additional
water and wash with Ethyl Acetate (2x) to extract organic impurities (e.g., homocoupled boronic
acid byproducts). Discard the organic layer. 10. Precipitation Logic: Cool the aqueous layer in
an ice bath and slowly add 1M HCI dropwise until the pH reaches ~2.0. Causality: At basic pH,
the product exists as a highly water-soluble potassium carboxylate salt. Acidification protonates
the carboxylate, drastically dropping its aqueous solubility and forcing the target 4-chloro-2-(2-
chlorophenyl)benzoic acid to crash out of solution as a solid. 11. Isolate the precipitate via
vacuum filtration, wash with cold water, and dry under high vacuum.

Analytical Validation

To confirm the integrity of the synthesized batch, perform LC-MS analysis. Utilizing
Electrospray lonization in negative mode (ESI-), the spectrum must display a dominant [M-H]~
cluster at m/z 265, 267, and 269. The exact 9:6:1 intensity ratio of these peaks serves as
definitive proof of the presence of exactly two chlorine atoms in the final structure, confirming
that the C-Cl bond was successfully preserved during the cross-coupling.

Troubleshooting Common Side Reactions

When scaling this protocol, researchers may encounter specific impurities. Understanding their
origin is key to mitigation:

o Protodehalogenation (Formation of 4-chlorobenzoic acid): This occurs if the Pd(Il)
intermediate undergoes premature reduction before transmetalation can occur[5]. It is often
caused by trace alcoholic impurities acting as hydride sources. Solution: Ensure all solvents
are strictly alcohol-free and increase the concentration of the boronic acid to outcompete the
side reaction.

e Boronic Acid Homocoupling: The formation of 2,2'-dichlorobiphenyl. This is driven by the
presence of trace oxygen which facilitates the oxidative homocoupling of the boronic acid.
Solution: Implement a stricter freeze-pump-thaw degassing protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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